2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzyl group, and a hydrazide moiety. The presence of bromine and fluorine atoms further adds to its chemical diversity, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-benzylpiperazine with 5-bromo-2-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperazine ring and the hydrazide moiety allows for interactions with multiple pathways, making it a versatile compound in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
What sets 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups and the presence of both bromine and fluorine atoms. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H22BrFN4O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22BrFN4O/c21-18-6-7-19(22)17(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
BVRBVZNWLMVORV-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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